Bromsulfalein

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A phenolphthalein that is used as a diagnostic aid in hepatic function determination.

Applications De Recherche Scientifique

Key Properties

- Chemical Name : 3',3'',5'',5''-Tetraiodofluorescein

- Molecular Formula : C_20H_10Br_4O_5S

- Color : Dark green

Liver Function Testing

The primary application of bromsulfalein is in liver function testing. The This compound test measures the clearance of the dye from the bloodstream, providing insights into hepatic function.

Methodology

- Administration : this compound is injected intravenously.

- Sampling : Blood samples are taken at specified intervals to measure the concentration of this compound.

- Calculation : The rate of clearance is calculated to assess liver function.

Case Studies

- A study conducted by Rosenthal and White (1925) demonstrated that abnormal clearance rates correlate with liver diseases such as jaundice and cirrhosis .

- An improved method using lower doses (5 mg/kg) has been developed to enhance sensitivity and reliability in detecting liver dysfunction .

Research Applications

This compound has also been employed in various research contexts:

- Pharmacological Studies : It serves as a marker for studying drug metabolism and hepatotoxicity. For instance, research has shown that certain medications can alter this compound clearance, indicating potential liver impairment .

- Comparative Studies : this compound is often used alongside other liver function tests to evaluate their efficacy. Studies have indicated that it provides a more specific measure of hepatic function compared to traditional tests .

Diagnostic Enhancements

Recent advancements have focused on improving the accuracy and efficiency of the this compound test:

- Modified Techniques : New methodologies have been introduced that reduce technical errors and improve quantitative measurement capabilities .

- Integration with Imaging : Combining this compound testing with imaging techniques like ultrasound enhances diagnostic accuracy in assessing liver conditions .

Table 1: Summary of Clinical Findings Using this compound

| Study Reference | Year | Population | Findings |

|---|---|---|---|

| Rosenthal & White | 1925 | Liver disease patients | Established correlation between clearance rates and liver dysfunction |

| Mateer et al. | 1943 | Various liver conditions | Improved sensitivity with modified dosing |

| Recent Study | 2024 | Chronic hepatitis patients | Demonstrated enhanced diagnostic specificity |

Table 2: Comparative Analysis of Liver Function Tests

| Test Type | Specificity | Sensitivity | Ease of Use |

|---|---|---|---|

| This compound Test | High | Moderate | Easy |

| Phenoltetrachlorophthalein | Moderate | High | Moderate |

| Standard Liver Panel | Low | Low | Easy |

Analyse Des Réactions Chimiques

Metabolic Conjugation Reactions

Bromsulfalein undergoes enzymatic conjugation in the liver, primarily via sulfation and glucuronidation , to enhance water solubility for biliary excretion. These reactions are catalyzed by hepatic enzymes such as sulfotransferases and UDP-glucuronosyltransferases .

-

Key Reaction Steps :

-

Sulfation : Addition of sulfate groups to phenolic hydroxyl groups.

-

Glucuronidation : Attachment of glucuronic acid to hydroxyl or carboxyl groups.

-

Table 1 : Metabolic Pathways of this compound

| Reaction Type | Enzyme Involved | Product Solubility |

|---|---|---|

| Sulfation | Sulfotransferases | High |

| Glucuronidation | UDP-glucuronosyltransferases | High |

Excretion Pathways and Biliary Secretion

After conjugation, this compound is actively transported into bile canaliculi via ATP-dependent transporters (e.g., MRP2). Excretion efficiency correlates with liver function .

-

Normal Excretion Parameters :

-

Abnormal Excretion Indicators :

Table 2 : Excretion Profile in Hepatic Impairment

| Parameter | Normal Range | Abnormal Range (Liver Dysfunction) |

|---|---|---|

| Serum Retention (30 min) | ≤10% | >10% |

| Bile Concentration Peak | 45–75 min | >75 min or plateau curve |

Reaction with Proteins and Plasma Binding

This compound binds reversibly to plasma albumin (∼90% binding), which delays hepatic uptake. Competitive displacement by other albumin-bound drugs (e.g., sulfonamides) can alter its pharmacokinetics .

Adverse Reactions and Hypersensitivity

Though rare, severe reactions include anaphylaxis and acute hepatocellular injury. A fatal case was reported in a patient with prior exposure, suggesting an immune-mediated mechanism .

-

Risk Factors :

-

Pre-existing hypersensitivity to sulfonamides.

-

Repeated diagnostic use.

-

Analytical Methods for Reaction Monitoring

Quantitative spectrophotometry at 580 nm is standard for measuring serum this compound levels. High-performance liquid chromatography (HPLC) is used for metabolite profiling .

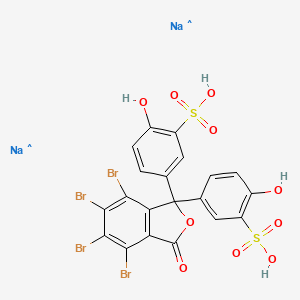

Propriétés

Formule moléculaire |

C20H10Br4Na2O10S2 |

|---|---|

Poids moléculaire |

840 g/mol |

InChI |

InChI=1S/C20H10Br4O10S2.2Na/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33;;/h1-6,25-26H,(H,28,29,30)(H,31,32,33);; |

Clé InChI |

JCQQYCBIUZSTMD-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O.[Na].[Na] |

SMILES canonique |

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O.[Na].[Na] |

Synonymes |

Bromosulfophthalein Bromosulphthalein Bromsulphalein Bromthalein Disodium, Sulfobromophthalein Sodium, Sulfobromophthalein Sulfobromophthalein Sulfobromophthalein Disodium Sulfobromophthalein Sodium Tetrabromsulphthalein |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.